molecular formula C13H13BrClNO2 B15362123 tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate

tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate

Cat. No.: B15362123
M. Wt: 330.60 g/mol
InChI Key: RZIIXNBVUXFULC-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate (CAS: 1191028-42-8) is a halogenated indole derivative with the molecular formula C₁₃H₁₃BrClNO₂ and a molecular weight of 330.60 g/mol . The compound features a tert-butyl carbamate group at the indole nitrogen (N1), bromine at position 4, and chlorine at position 3. This substitution pattern makes it a valuable intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s role as a leaving group and the chlorine’s electronic effects .

Properties

Molecular Formula

C13H13BrClNO2

Molecular Weight

330.60 g/mol

IUPAC Name

tert-butyl 4-bromo-5-chloroindole-1-carboxylate

InChI

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(15)11(8)14/h4-7H,1-3H3

InChI Key

RZIIXNBVUXFULC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2Br)Cl

Origin of Product

United States

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in the synthesis of various indole-based compounds, which are important in medicinal chemistry and material science.

Biology: Indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore the potential therapeutic applications of tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate in these areas.

Medicine: The compound's derivatives are being investigated for their potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: Indole derivatives are used in the production of dyes, perfumes, and other fine chemicals.

Mechanism of Action

The exact mechanism by which tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate exerts its effects depends on its specific biological target. Generally, indole derivatives interact with various receptors and enzymes in the body, modulating biological pathways. The presence of bromine and chlorine atoms can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

tert-Butyl 5-bromo-1H-indole-1-carboxylate (CAS: 182344-70-3)

  • However, the lack of dual halogenation limits sequential functionalization.
  • Applications : Used in synthesizing indole-based inhibitors but may lack the regioselectivity offered by the dual-halogen system in the target compound .

tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS: 1394899-06-9)

  • Structural Differences : Contains a formyl group at C3 and a methoxy group at C7 , in addition to bromine at C3.
  • Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), while the methoxy group increases electron density on the indole ring. This contrasts with the target compound’s halogen-dominated reactivity.
  • Molecular Weight : Higher molecular weight (354.20 g/mol ) due to additional substituents .

tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate (1c)

  • Structural Differences : Features a partially saturated indole ring (2,3-dihydro), reducing aromaticity.
  • Reactivity : The saturated C2–C3 bond alters conjugation, making it less reactive in π-π stacking interactions critical for drug binding. Bromine at C5 limits functionalization compared to the target’s C4-Br/C5-Cl system .

1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate

  • Structural Differences : Includes an ethyl ester at C2 and a furoyl group at C3 , alongside C5-chlorine.
  • Applications : Demonstrated utility in anti-HIV drug synthesis, but the bulky furoyl group may reduce solubility compared to the target compound’s simpler halogen substitution .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features Applications
tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate C4-Br, C5-Cl 330.60 Dual halogenation for cross-coupling Pharmaceutical intermediates
tert-Butyl 5-bromo-1H-indole-1-carboxylate C5-Br 297.12 (estimated) Single halogen for regioselective reactions Inhibitor synthesis
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate C4-Br, C3-CHO, C7-OCH₃ 354.20 Formyl for nucleophilic additions Multistep synthesis
tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate C5-Br, saturated C2–C3 285.15 (estimated) Reduced aromaticity Exploratory scaffolds

Key Research Findings

Halogen Positioning : The C4-Br/C5-Cl arrangement in the target compound provides distinct electronic and steric effects compared to single-halogen analogs, enabling sequential functionalization in palladium-catalyzed reactions .

Steric Effects: The tert-butyl group enhances solubility in nonpolar solvents, but bulkier substituents (e.g., furoyl in ) may hinder crystallization .

Pharmaceutical Relevance : Dual halogenation is critical for binding affinity in kinase inhibitors, as seen in structurally related anti-HIV compounds .

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